molecular formula C13H18N4O2 B1398588 tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate CAS No. 1269293-39-1

tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate

Cat. No.: B1398588
CAS No.: 1269293-39-1
M. Wt: 262.31 g/mol
InChI Key: YCYWUTFHHVXNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . They have been used in various drugs and have shown potential in cancer therapy .


Synthesis Analysis

Imidazo[4,5-b]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . A new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase inhibitors .


Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations . They consist of an imidazole ring fused with a pyridine moiety .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives have been synthesized using various catalysts . They have been developed mostly on the basis of metal-catalyzed reactions and functionalizations .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research demonstrates various methods for synthesizing derivatives of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate. A notable method is the one-pot tandem palladium-catalysed amination and intramolecular amidation, which efficiently creates 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials (Scott, 2006). Similarly, the silver-assisted palladium-catalyzed one-pot synthesis has been employed for creating 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines (Kasina et al., 2021).

  • Crystal Structure and Vibrational Properties : The crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, have been thoroughly investigated. This research provides valuable insights into the molecular structure and stabilization mechanisms through hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces (Chen et al., 2021).

  • Structure and Hirshfeld Surface Analysis : Further studies on the crystal structure of imidazo[1,2-a]pyridine derivatives have been conducted, offering detailed insights into the molecular orientations and intramolecular interactions, which are crucial for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).

Catalytic and Biological Activities

  • Catalytic Activities : Investigations into the catalytic activities of compounds containing this compound have been conducted. For instance, the Henry reaction catalyzed by a series of imidazolidine-4-one Cu-complexes has shown high enantioselectivity, making these compounds potential candidates for asymmetric catalysis (Drabina et al., 2015).

  • Antitumor Activities : Some derivatives, such as thiosemicarbazones of 2-acetylimidazo[4,5-b]pyridine, have shown remarkable in vitro antineoplastic activities. This highlights their potential in the field of medicinal chemistry and drug development (Mylonas & Mamalis, 2005).

Applications in Material Science

  • Data Security Protection : Certain Ir(III) complexes containing tert-butyl-1-(2-pyridyl)imidazol-2-ylidene have been found to exhibit unique photophysical properties, including fluorescence–phosphorescence dual-emission. These properties make them suitable for applications in data security protection and smart luminescent materials (Song et al., 2016).

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in yeast cells . This interaction leads to the inhibition of ergosterol formation, which is crucial for maintaining the integrity of the fungal cell membrane . Additionally, this compound exhibits binding interactions with other biomolecules, contributing to its diverse biochemical properties.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the formation of yeast to mold transition in Candida spp., a process essential for fungal pathogenicity . This compound also impacts gene expression by modulating the activity of transcription factors involved in ergosterol biosynthesis . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in the biosynthetic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of Sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the ergosterol biosynthesis pathway . Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of ergosterol biosynthesis and disruption of fungal cell membrane integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in ergosterol biosynthesis, including Sterol 14-alpha demethylase (CYP51) . This interaction leads to the inhibition of ergosterol formation, affecting the overall metabolic flux and metabolite levels in fungal cells . Additionally, the compound may influence other metabolic pathways, contributing to its broad-spectrum antifungal activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites . It may also interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and distribution within the organism.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with Sterol 14-alpha demethylase (CYP51) and other enzymes involved in ergosterol biosynthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The subcellular localization of this compound is essential for its biochemical and cellular effects.

Properties

IUPAC Name

tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWUTFHHVXNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.